molecular formula C13H19NO B1440740 3-(3-(tert-Butyl)phenoxy)azetidine CAS No. 1219961-14-4

3-(3-(tert-Butyl)phenoxy)azetidine

Cat. No.: B1440740
CAS No.: 1219961-14-4
M. Wt: 205.3 g/mol
InChI Key: KNUBXYPUEMLXNB-UHFFFAOYSA-N
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Description

3-(3-(tert-Butyl)phenoxy)azetidine is an organic compound that features an azetidine ring substituted with a tert-butyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(tert-Butyl)phenoxy)azetidine typically involves the reaction of 3-(tert-butyl)phenol with azetidine. The process can be carried out under various conditions, but a common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of azetidine . The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(tert-Butyl)phenoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The azetidine ring can be reduced to form amines or other reduced products.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the azetidine ring may produce primary or secondary amines.

Scientific Research Applications

3-(3-(tert-Butyl)phenoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(tert-Butyl)phenoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a nucleophile or electrophile, depending on the reaction conditions. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of the phenoxy group.

    3-(tert-Butyl)phenol: A precursor in the synthesis of 3-(3-(tert-Butyl)phenoxy)azetidine.

    tert-Butyl azetidine-1-carboxylate: Another azetidine derivative with a carboxylate group.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and phenoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-tert-butylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)10-5-4-6-11(7-10)15-12-8-14-9-12/h4-7,12,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUBXYPUEMLXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272115
Record name 3-[3-(1,1-Dimethylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219961-14-4
Record name 3-[3-(1,1-Dimethylethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219961-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(1,1-Dimethylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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